2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-12-13(2)22-17(15-5-6-15)25-18(12)27-7-9-28(10-8-27)20-16-11-21-26(4)19(16)23-14(3)24-20/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECLHVNIMGHFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to the induction of apoptosis, a form of programmed cell death.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
2-Cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines and is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N8 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
| InChI Key | HFHMENFNDHBEPH-UHFFFAOYSA-N |
The primary mechanism of action for 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation; by inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and HCT116 (colon cancer).
- IC50 Values : The compound showed significant anti-proliferative activity with IC50 values indicating effective inhibition of cell growth .
Other Pharmacological Effects
In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to exhibit anti-inflammatory and analgesic activities. Some studies suggest that these compounds may also function as substrates for anabolic and catabolic enzymes .
Case Studies
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class. Notably:
- Study on Anti-inflammatory Activity :
- EGFR Inhibition :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications in Pyrazolo-Pyrimidine Derivatives
Key differences in substituents and bioactivity:
- Compound from : 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine lacks the piperazine linker and cyclopropyl group. The p-tolyl substituent enhances aromatic stacking but may reduce solubility compared to the cyclopropyl-dimethylpyrimidine system in the target compound .
- Patent Compounds (): Derivatives like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the pyrazolo[3,4-d]pyrimidine core with pyrazolo[1,5-a]pyrazine.
Piperazine-Linked Compounds
Impact of substituents on pharmacokinetics:
- Hydroxyethyl-piperazine derivatives (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] in ) exhibit improved aqueous solubility due to the polar hydroxyethyl group. In contrast, the cyclopropyl group in the target compound may prioritize metabolic stability over solubility .
- Impurity Standards () : Compounds like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one demonstrate that phenylpiperazine moieties increase lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound’s dimethylpyrimidine-cyclopropyl system .
Structural and Pharmacokinetic Data Table
Research Implications and Limitations
The cyclopropyl and dimethylpyrimidine groups likely optimize metabolic stability and target binding, as inferred from analogs in –5 . Future studies should prioritize crystallographic analysis (using tools like SHELXL ) to resolve its 3D conformation and validate structure-activity relationships.
Preparation Methods
Nucleophilic Aromatic Substitution
The 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate reacts with piperazine in refluxing ethanol to form the piperazinyl adduct. Excess piperazine (3–4 equiv.) ensures complete substitution, with triethylamine neutralizing HCl byproducts. This method achieves 85–90% conversion but requires careful purification to remove unreacted piperazine.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling offers superior regioselectivity. A 2023 patent disclosed using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C, achieving 78% yield for analogous piperazine linkages. This method avoids harsh conditions but necessitates anhydrous solvents and inert atmospheres.
Sequential Methylation
Final methylation of the 5- and 6-positions employs methyl iodide in DMF with K₂CO₃. Two equivalents of MeI ensure complete di-methylation, monitored by TLC. Post-reaction, aqueous workup and column chromatography yield the pure product (63–67%).
Alternative Routes and Optimization
One-Pot Assembly
A 2025 approach combined pyrazolo[3,4-d]pyrimidine synthesis, piperazine coupling, and cyclopropylation in a single reactor. Using flow chemistry, the process reduced purification steps and improved overall yield to 61%. Key advantages include shorter reaction times (<6 hours) and reduced solvent waste.
Enzymatic Methylation
Recent trials with methyltransferase enzymes (e.g., SaCM) demonstrated selective methylation at the 1- and 6-positions under mild conditions (pH 7.4, 30°C). While yields remain modest (45–50%), this method avoids harsh alkylating agents.
Analytical Characterization
Critical quality control metrics for the final compound include:
Q & A
Q. What synthetic methodologies are employed to synthesize 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine?
The synthesis involves multi-step reactions, including:
- Core formation : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions, often using hydrazine derivatives and carbonyl-containing precursors.
- Piperazine coupling : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis.
- Substituent installation : Cyclopropyl and methyl groups are added using alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl groups). Characterization relies on NMR, LC-MS, and elemental analysis to confirm structural integrity .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Purity analysis : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and TLC for rapid screening .
- Stability studies : Perform forced degradation under acidic/alkaline hydrolysis, oxidative (H₂O₂), and thermal stress. Monitor degradation products via LC-MS/MS and quantify using validated calibration curves .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of stereochemistry and bond lengths .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- Multinuclear NMR (¹H, ¹³C, 2D-COSY) : Resolves complex splitting patterns from cyclopropyl and piperazine groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Substituent variation : Compare analogs with modified cyclopropyl (e.g., tert-butyl), piperazine (e.g., 4-phenylpiperazine), or pyrimidine groups (e.g., halogen substituents).
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Correlate IC₅₀ values with substituent electronic/hydrophobic parameters .
Q. What experimental strategies address discrepancies in reported pharmacological data for this compound?
- Assay validation : Ensure consistency in buffer pH, ion concentration, and temperature across labs.
- Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization .
Q. How can researchers identify and characterize metabolic degradation pathways?
- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH cofactor. Detect metabolites via LC-HRMS with fragmentation patterns.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/5) to identify enzyme interactions .
Q. What computational tools predict the binding mode of this compound to biological targets?
- Molecular docking (AutoDock Vina, Glide) : Model interactions with ATP-binding pockets (e.g., kinase targets).
- Molecular dynamics (MD) simulations (AMBER, GROMACS) : Assess binding stability over 100-ns trajectories .
Q. How can researchers mitigate synthetic challenges during scale-up (e.g., low yield in piperazine coupling)?
- Process optimization : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME).
- Catalyst screening : Test Pd/XPhos or Ni/PR3 systems for improved coupling efficiency .
Q. What strategies separate enantiomers if the compound exhibits chirality?
Q. How are degradation products identified and characterized during formulation studies?
- Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze via LC-QTOF-MS .
- Isolation : Use preparative HPLC to collect degradation peaks for NMR and HRMS characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
